molecular formula C10H13ClN2O3 B1477236 5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097955-39-8

5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1477236
CAS No.: 2097955-39-8
M. Wt: 244.67 g/mol
InChI Key: BBXSSGRYLJUNFL-UHFFFAOYSA-N
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Description

The compound “5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered heterocyclic ring with 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair into a p orbital .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .


Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by a five-membered heterocyclic ring. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair into a p orbital . This results in a planar structure that contributes to the aromaticity of the molecule.


Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions. For instance, N-substituted pyrroles can be synthesized through the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . Another reaction involves the N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids .

Scientific Research Applications

Electronic and Optical Materials

A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating a diketopyrrolopyrrole (DPP) backbone demonstrates high conductivity and electron mobility. It's utilized as an electron transport layer in inverted polymer solar cells, significantly enhancing power conversion efficiency due to improved energy alignment and reduced exciton recombination (Hu et al., 2015). Similarly, polymers based on pyrrolo[3,4-c]pyrrole-1,3-dione structures exhibit high LUMO levels and promising charge transport performance in organic thin-film transistors, indicating their utility in semiconductor applications (Guo et al., 2014).

Photoluminescent Polymers

Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are synthesized into polymers displaying strong photoluminescence and photochemical stability, suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Organic Electronics

In organic electronics, donor-acceptor copolymers incorporating pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione units exhibit high mobility and favorable energy levels, underlining their potential as active semiconductors (Li et al., 2011).

Electrochromic Materials

Electrochemical polymerization of DPP derivatives leads to materials with distinct optical and electronic properties, demonstrating the potential of these polymers for use in electrochromic devices and other applications where reversible color change is desired (Zhang et al., 2009).

Organic Optoelectronic Materials

Diketopyrrolopyrrole derivatives with varied substituents exhibit tunable optical properties and potential applications in organic optoelectronic materials and biological systems due to increased water solubility (Zhang et al., 2014).

Properties

IUPAC Name

2-(2-chloroacetyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-2-13-9(15)6-4-12(8(14)3-11)5-7(6)10(13)16/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXSSGRYLJUNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CN(CC2C1=O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
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5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
Reactant of Route 6
5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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